molecular formula C22H28O6S2 B13998019 2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) CAS No. 24525-90-4

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B13998019
CAS No.: 24525-90-4
M. Wt: 452.6 g/mol
InChI Key: YQHCFCVQYVWTNE-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound with a complex structure. It is derived from 2,2,4,4-tetramethylcyclobutane-1,3-diol, which is a cyclobutane derivative with four methyl groups and two hydroxyl groups. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water and an acid or base, the sulfonate groups can be hydrolyzed to form the corresponding diol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclobutane ring.

    Reduction: Reduced forms of the original compound.

    Hydrolysis: 2,2,4,4-Tetramethylcyclobutane-1,3-diol.

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups can participate in various chemical reactions, leading to the formation of new compounds. The cyclobutane ring provides structural stability, allowing the compound to act as a scaffold for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylcyclobutane-1,3-diol: The parent compound, which lacks the sulfonate groups.

    2,2,4,4-Tetramethylcyclobutanedione: A diketone derivative with different reactivity.

    1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-: Another isomer with similar structural features.

Uniqueness

2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its reactivity and potential applications in various fields. The presence of the cyclobutane ring also contributes to its stability and versatility in chemical synthesis.

Properties

CAS No.

24525-90-4

Molecular Formula

C22H28O6S2

Molecular Weight

452.6 g/mol

IUPAC Name

[2,2,4,4-tetramethyl-3-(4-methylphenyl)sulfonyloxycyclobutyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H28O6S2/c1-15-7-11-17(12-8-15)29(23,24)27-19-21(3,4)20(22(19,5)6)28-30(25,26)18-13-9-16(2)10-14-18/h7-14,19-20H,1-6H3

InChI Key

YQHCFCVQYVWTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C2(C)C)OS(=O)(=O)C3=CC=C(C=C3)C)(C)C

Origin of Product

United States

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